molecular formula C16H14N2OS B5772656 1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B5772656
M. Wt: 282.4 g/mol
InChI Key: HVNKADNORRDZBC-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydroimidazole ring fused with a thioxo group, along with phenyl and methylphenyl substituents. Its distinct chemical properties make it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired tetrahydroimidazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its unique structure allows for the exploration of its pharmacological effects, including enzyme inhibition and receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thioxo group and phenyl substituents play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds also feature a five-membered ring with nitrogen and sulfur atoms, but differ in their substituents and biological activities.

    Thiazolidinone derivatives: Similar in structure but with a different ring system, these compounds exhibit distinct chemical reactivity and applications.

    Imidazolidinone derivatives: These compounds share the imidazole ring but lack the thioxo group, resulting in different chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)17-11-15(19)18(16(17)20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNKADNORRDZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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